![molecular formula C16H12BrN3OS B2812345 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-26-8](/img/structure/B2812345.png)
4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which includes a thiadiazole ring and a benzamide moiety. The synthesis of 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied, and several methods have been developed for its preparation.
Scientific Research Applications
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which include structures related to the query compound, have been reported. These compounds exhibit significant photophysical and photochemical properties useful in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A study on the synthesis, anticancer evaluation, and docking study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been carried out. These compounds showed promising anticancer activity against a panel of four human cancer cell lines. The study demonstrated that certain synthesized compounds have comparable or superior anticancer potential to the standard drug Adriamycin, suggesting their potential as anticancer agents (Tiwari et al., 2017).
Microwave-Assisted Synthesis
Another research highlighted the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method for synthesizing compounds similar to the query compound. This method offers advantages over traditional thermal heating, presenting a promising approach for rapid synthesis in pharmaceutical research (Saeed, 2009).
Fluorescence Characteristics
Research on novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, including derivatives similar to the query compound, revealed their excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating their potential use in optical materials and sensors (Zhang et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives , it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to accurately summarize the affected biochemical pathways. Benzamide derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Benzamide derivatives can have a wide range of effects, including anti-inflammatory, anticancer, and antiviral activities .
properties
IUPAC Name |
4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKCRYVEUFQZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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